molecular formula C7H11N3O3 B2885374 2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247207-66-3

2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid

Cat. No.: B2885374
CAS No.: 2247207-66-3
M. Wt: 185.183
InChI Key: ZWCZYGSZHDIHPV-UHFFFAOYSA-N
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Description

2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid typically involves the reaction of 1-(methoxymethyl)pyrazole with glycine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and controlled pH levels to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted pyrazole derivatives.

Scientific Research Applications

2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)pyrazole: A precursor in the synthesis of 2-[[1-(Methoxymethyl)pyrazol-4-yl]amino]acetic acid.

    Pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.

    2-Amino-4-methoxypyrazole: Shares the pyrazole core structure with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-13-5-10-4-6(2-9-10)8-3-7(11)12/h2,4,8H,3,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCZYGSZHDIHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C=N1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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